molecular formula C7H7NO B000126 Benzamide CAS No. 55-21-0

Benzamide

Cat. No. B000126
CAS RN: 55-21-0
M. Wt: 121.14 g/mol
InChI Key: KXDAEFPNCMNJSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives involves various chemical methodologies. For instance, benzamide-based 5-aminopyrazoles, showing significant antiviral activities, were synthesized through a novel route involving the reaction of benzoyl isothiocyanate with malononitrile in the presence of KOH–EtOH, followed by alkylation with alkyl halides and then a reaction with hydrazine (Hebishy, Salama, & Elgemeie, 2020). Another approach includes the high yield and facile synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation of benzamides (Song, Chen, Pan, Crabtree, & Li, 2010).

Molecular Structure Analysis

The molecular structure of benzamide has been determined through various techniques, including gas-phase electron diffraction, revealing specific bond lengths and angles that underscore the steric effects of the amino group (Takeuchi, Sato, Tsuji, Takashima, Egawa, & Konaka, 1999). In addition, X-ray crystallographic analysis has provided detailed insights into the crystal structure of benzamide derivatives, showcasing intermolecular hydrogen bonds and weak C—H⋯π interactions (Goel, Yadav, Sinha, Singh, Bdikin, Rao, Gopalaiah, & Kumar, 2017).

Chemical Reactions and Properties

Benzamide participates in various chemical reactions, demonstrating its reactivity and utility in synthetic chemistry. For example, the Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes has been shown to synthesize polycyclic amides efficiently (Song et al., 2010). Such reactions highlight the compound's chemical versatility and potential as a building block in organic synthesis.

Physical Properties Analysis

The physical properties of benzamide and its derivatives, such as melting points, solubility, and crystal structures, have been extensively studied. The synthesis and structural analysis of specific benzamide derivatives have provided valuable insights into their physical characteristics, including their behavior in different solvents and conditions (Tanatani, Yokoyama, Azumaya, Takakura, Mitsui, Shiro, Uchiyama, Muranaka, Kobayashi, & Yokozawa, 2005).

Chemical Properties Analysis

The chemical properties of benzamide, such as its reactivity with various reagents, susceptibility to hydrolysis, and participation in the formation of hydrogen bonds, are crucial for understanding its behavior in chemical reactions. Studies on new polymorphs of benzamide have also revealed its potential for forming different crystal structures under varying conditions, indicating its adaptability and utility in materials science (Benoit, Ectors, Duchstein, Breu, & Zahn, 2011).

Scientific Research Applications

  • Nuclear ADP-ribosyltransferase Activity Modulation Benzamides can both inhibit and stimulate nuclear ADP-ribosyltransferase, an enzyme crucial for cellular function. At low concentrations, benzamides unexpectedly stimulate this enzyme, influencing the levels of poly(ADP-ribose) in cells, which is significant for experimental applications (Jones, Patel, & Skidmore, 1988).

  • Synthesis and Antimicrobial Properties Benzamide derivatives have roles in the treatment of various disorders, including antimicrobial, anti-malarial, and anti-cancer applications. Their synthesis involves treating isatoic anhydride with substituted anilines, leading to ortho-amino benzamide derivatives with significant antimicrobial properties (Ammaji et al., 2019).

  • Antiarrhythmic Activity Some benzamides with 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain demonstrate oral antiarrhythmic activity in animal models. Variations in the heterocyclic ring can affect the antiarrhythmic effectiveness of these compounds (Banitt, Bronn, Coyne, & Schmid, 1977).

  • Histone Deacetylase Inhibition and Antitumor Activity Benzamide derivatives like MS-27-275 inhibit histone deacetylase (HDA), causing hyperacetylation of nuclear histones in tumor cell lines. This leads to changes in cell cycle distribution and strong antitumor efficacy in various human tumor lines, suggesting potential as a novel chemotherapeutic strategy (Saito et al., 1999).

  • Melanotropic Carriers for Radioisotopes and Metals Benzamide derivatives are used for imaging melanoma and melanoma metastases. Radioiodinated benzamides, like [(123I)]BZA, demonstrate high tumor uptake, and their optimization has led to development of (99m)Tc labeled benzamides for melanoma imaging. They also have potential in magnetic resonance imaging and as transporters for cytostatic agents and enzyme inhibitors (Oltmanns, Eisenhut, Mier, & Haberkorn, 2009).

  • Potential Antipsychotic Activity Benzamides, used clinically as antipsychotics, demonstrate central dopamine antagonist properties. Studies show that certain anilides related to substituted benzamides, like BRL 20596, retain central dopamine antagonist activity without gastric stimulatory activity, indicating potential for treating psychiatric disorders (Blaney et al., 1983).

  • Neuroprotective Effects in Cerebral Ischemia Benzamide, a poly-(ADP-ribose) polymerase (PARP) inhibitor, has shown to protect against delayed neuronal death and memory impairment following global cerebral ischemia in mice. Its therapeutic potential in cerebrovascular and neurodegenerative diseases is highlighted by its ability to reduce inflammation, apoptosis, and improve neuronal survival (Kumaran, Udayabanu, Nair, Aneja, & Katyal, 2008).

Safety And Hazards

Benzamide may produce gastric pain, nausea, and vomiting . When heated to decomposition, it emits toxic fumes . It reacts with azo and diazo compounds to generate toxic gases . It forms flammable gases with strong reducing agents .

Future Directions

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

benzamide
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InChI

InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)
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InChI Key

KXDAEFPNCMNJSK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)N
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Molecular Formula

C7H7NO
Record name BENZAMIDE
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Related CAS

55738-52-8
Record name Benzamide, homopolymer
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DSSTOX Substance ID

DTXSID0021709
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Molecular Weight

121.14 g/mol
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Physical Description

Benzamide is a white powder. (NTP, 1992), Colorless solid; [Hawley] White powder; [MSDSonline], Solid
Record name BENZAMIDE
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Boiling Point

554 °F at 760 mmHg (NTP, 1992), 288 °C, 290.00 °C. @ 760.00 mm Hg
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Solubility

>18.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72.5 °F (NTP, 1992), > 10% in benzene, 1 g in 6 ml ethanol; 1 g in 3.3 ml pyridine, Soluble in ammonia, Slightyl soluble in ethyl ether, benzene; very soluble in ethyl alcohol, carbon tetrachloride, carbon disulfide., In water, 1.35X10+4 mg/l @ 25 °C, 13500 mg/L at 25 °C
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Density

1.0792 at 266 °F (NTP, 1992) - Denser than water; will sink, 1.341
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Vapor Pressure

0.000939 [mmHg]
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Product Name

Benzamide

Color/Form

Colorless crystals, Monoclinic prisms or plates from water

CAS RN

55-21-0
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Melting Point

270 to 271 °F (NTP, 1992), 130 °C, 129.1 °C
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Synthesis routes and methods I

Procedure details

TG1/pNHJ10H and TG1/pNEJ20L were inoculated into 10 ml of 2×YT medium containing 50 μg/ml of ampicillin and incubated at 30° C. overnight (12 hours). 1 ml of the resultant culture was added to 100 ml of 2×YT medium (50 μg/ml of ampicillin, 0.1 g of CoCl2.6H2O/l). The mixture was incubated at 30° C. for 4 hours. IPTG was added to the mixture to a final concentration of 1 mM. The mixture was incubated at 30° C. for 10 hours. After harvesting the cells, the cells were suspended in 5 ml of 0.1M phosphate buffer (pH 7.5). The suspensions were disrupted by sonification for 5 min and centrifuged at 12,000×g for 30 min. The resulting supernatants were used for the enzyme assay. The enzyme assay was carried out in a reaction mixture (12 ml) containing 50 mM potassium phosphate buffer (pH 7.5), 6 mM benzonitrile and an appropriate amount of the enzyme. The reaction was carried out at 20° C. for 30 min and stopped by the addition of 0.2 ml 1M HCl. The amount of benzamide formed in the reaction mixture was determined by HPLC. As a control, the mixture obtained by the same procedure as described above but from E. coli TG1 was used. The levels of nitrile hydratase activity in cell-free extracts of E. coli containing pNHJ10H and pNHJ20L were 1.75×10-3 and 6.99×10-3 units/mg, respectively, when cultured in 2×YT medium in the presence of CoCl2 and IPTG. Benzamide was found in the reaction mixture of TG1/pNHJ10H and pNHJ20L, whereas no benzamide was found in the reaction mixture of TG1. A number of references are cited herein, the disclosures of which are incorporated in their entirities, by reference herein.
[Compound]
Name
2
Quantity
10 mL
Type
reactant
Reaction Step One
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5 mL
Type
solvent
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0 (± 1) mol
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[Compound]
Name
2
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100 mL
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
CoCl2.6H2O
Quantity
0.1 g
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
mixture
Quantity
12 mL
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reactant
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Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a solution of 391 mg (1 mmol) of 2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine in 3 mL of anhydrous methylene chloride, was added 0.42 mL (3 mmol) of triethylamine, then at room temperature, 0.12 mL (0.9 mmol) of ortho-toluoyl chloride was added. After 15 hours at room temp ethyl acetate was added, washed with 5% citric acid, saturated sodium bicarbonate, brine, dried, filtered and concentrated to afford 420 mg of crude material. This was chromatographed on 40 g of silica gel using 50% ethyl acetate/hexane to afford 368 mg of pure benzamide, N-[2R-hydroxy-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl) amino]-1S-(phenylmethyl)propyl]-2-methyl, m/e=516 (M+Li).
[Compound]
Name
2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 175 mg (1.15 mmol) of 3-hydroxy-2-methylbenzoic acid and 203 mg (1.5 mmol) of N-hydroxybenzotriazole in 6 mL of anhydrous N,N-dimethylformamide at 0° C., was added 220 mg (1.15 mmol) of EDC. After 20 minutes of activation at 0° C. and 1 hour at room temperature, 392 mg (1.0 mmol) of 2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine was added. After 15 hours at room temperature, ethyl acetate was added, washed with 5% citric acid, saturated sodium bicarbonate, brine, dried, filtered and concentrated to afford 590 mg of crude material. This was chromatographed on silica gel using 50–80% ethyl acetate/methylene chloride as eluent to afford 255 mg of pure benzamide, N-[2R-hydroxy-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1S-(phenylmethyl)propyl]-3-hydroxy-2-methyl, m/e=526 (M+H).
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
203 mg
Type
reactant
Reaction Step One
Name
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine
Quantity
392 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A sample of 3-[(2-dimethylamino)methyl]-1-hydroxycyclohexyl]-benzonitrile (Procedure A, 1.66 g, 6.4 mmol) as a mixture of diastereomers was dissolved in tert-butanol (20 mL), powdered potassium hydroxide (1.8 g, 32.1 mmol) was added, and the reaction was brought to reflux for 1 h. After cooling the reaction, chloroform (50 mL) and water (50 mL) were added. The organic layer was separated, dried (K2CO3), filtered, and concentrated to afford 3-[(2-dimethylamino)methyl]-1-hydroxycyclohexyl]-benzamide as a diastereomeric mixture (1.6 g, 93%). The mixture was purified on a reverse phase C-18 column with 0.5% ammonium acetate in water and acetonitrile as eluents. Compound 1, 3-[(1-RS, 2-SR)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-benzamide, eluted first. Next to elute was Compound 2, 3-[(1-RR, 2-SS)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-benzamide.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
93%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzamide
Reactant of Route 2
Benzamide
Reactant of Route 3
Benzamide
Reactant of Route 4
Benzamide
Reactant of Route 5
Benzamide
Reactant of Route 6
Reactant of Route 6
Benzamide

Citations

For This Compound
158,000
Citations
BR Penfold, JCB White - Acta Crystallographica, 1959 - scripts.iucr.org
The crystal structure of a stable form of benzamide has been … Introduction An analysis of the crystal structure of benzamide, … A particular point of interest with benzamide is the question …
Number of citations: 168 scripts.iucr.org
WIF David, K Shankland, CR Pulham… - Angewandte …, 2005 - Wiley Online Library
… systems such as benzamide sometimes present seemingly … hot” aqueous solution of benzamide resulted in solidification of … This stable, rhombic form of benzamide has been widely …
Number of citations: 88 onlinelibrary.wiley.com
CCF Blake, RWH Small - Acta Crystallographica Section B …, 1972 - scripts.iucr.org
The structure of benzamide has been refined using counter-measured intensity data (1037 planes). Libration corrections have been applied to the full-matrix least-squares refined …
Number of citations: 128 scripts.iucr.org
T Suzuki, T Ando, K Tsuchiya… - Journal of medicinal …, 1999 - ACS Publications
Newly synthesized benzamide derivatives were evaluated for their inhibitory activity against histone deacetylase. The structure of these derivatives was unrelated to the known inhibitors…
Number of citations: 386 pubs.acs.org
SP Papkov, VG Kulichikhin… - Journal of Polymer …, 1974 - Wiley Online Library
A study has been made of the viscous properties of poly(para‐benzamide) (PBA) solutions in dimethyl acetamide, which undergo a transition from an isotopic to an anisotropic (liquid‐…
Number of citations: 277 onlinelibrary.wiley.com
J Thun, L Seyfarth, J Senker… - Angewandte Chemie …, 2007 - Wiley Online Library
A third form of benzamide has been characterized 175 years after the first report of polymorphism in benzamide; the metastable silky needlelike form first described by Wöhler and …
Number of citations: 92 onlinelibrary.wiley.com
MR Horsman - Acta Oncologica, 1995 - Taylor & Francis
Oxygen deficient hypoxic cells, which are resistant to sparsely ionising radiation, have now been identified in most animal and some human solid tumours and will influence the …
Number of citations: 145 www.tandfonline.com
A Goel, SJ Mazur, RJ Fattah, TL Hartman… - Bioorganic & medicinal …, 2002 - Elsevier
The HIV-1 nucleocapsid protein NCp7, which contains two highly conserved zinc fingers, is being used as a novel target for AIDS therapy due to its pivotal role in viral replication and its …
Number of citations: 134 www.sciencedirect.com
JE Gardolinski, LP Ramos, GP de Souza… - Journal of colloid and …, 2000 - Elsevier
… Benzamide crystals were then melted with the K-DMSO derivative at 140C for 4 days, when a gradual displacement of DMSO by benzamide was … Benzamide intercalation proceeded by …
Number of citations: 112 www.sciencedirect.com
P Peluso, B Chankvetadze - Analytica Chimica Acta, 2021 - Elsevier
Liquid-phase chromatography on chiral stationary phase is still the most popular and versatile technique to separate enantiomers, which is based on the ability of a chiral selector (CS) …
Number of citations: 27 www.sciencedirect.com

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